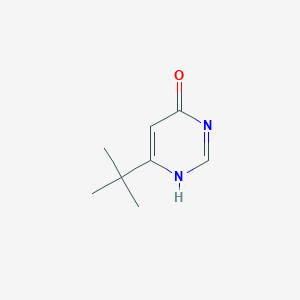

6-(Tert-butyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRLELYJOCYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355787 | |

| Record name | 4-t-butyl-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-49-1 | |

| Record name | 6-(1,1-Dimethylethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-butyl-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Tert-butyl)pyrimidin-4-ol CAS number 3438-49-1 properties

An In-depth Technical Guide to 6-(Tert-butyl)pyrimidin-4-ol (CAS: 3438-49-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 3438-49-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While existing as two tautomeric forms, it is predominantly found as 6-(tert-butyl)pyrimidin-4(1H)-one. This guide details its chemical and physical properties, provides a predictive analysis of its spectroscopic characteristics, and presents a robust, field-proven protocol for its synthesis. A central focus is placed on its chemical reactivity, particularly its conversion to the highly versatile 4-chloro-6-(tert-butyl)pyrimidine intermediate, which serves as a gateway for extensive derivatization via nucleophilic substitution and cross-coupling reactions. The established importance of the pyrimidine scaffold in pharmacologically active agents underscores the potential of this compound as a core component in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted pyrimidine. The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The presence of the tert-butyl group provides steric bulk and lipophilicity, which can be leveraged to modulate pharmacokinetic properties and target binding in drug design.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 6-(tert-Butyl)pyrimidin-4(1H)-one, 4-t-Butyl-6-hydroxypyrimidine | [3][4] |

| CAS Number | 3438-49-1 | [3][4] |

| Molecular Formula | C₈H₁₂N₂O | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| SMILES | CC(C)(C)C1=CC(=O)NC=N1 | - |

| Melting Point | Data not available. Expected to be a crystalline solid. | - |

| Boiling Point | Data not available. | [4] |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO and methanol. | [5] |

Keto-Enol Tautomerism: The Dominant Form

A critical chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form. For this compound, this equilibrium lies heavily towards the keto form, 6-(tert-butyl)pyrimidin-4(1H)-one. This preference is driven by the greater thermodynamic stability of the amide bond within the ring. This phenomenon is well-documented for related hydroxypyrimidines. The keto tautomer is the species predominantly observed and utilized in subsequent chemical reactions.

Predictive Spectroscopic Analysis

While experimental spectra are not widely published, the structural features of 6-(tert-butyl)pyrimidin-4(1H)-one allow for a confident prediction of its key spectroscopic characteristics.

-

¹H NMR: The spectrum is expected to be relatively simple. Key signals would include:

-

A sharp singlet around δ 1.2-1.4 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet in the aromatic/vinylic region (δ 6.0-6.5 ppm) for the proton at the C5 position.

-

A singlet for the proton at the C2 position, likely further downfield (δ 8.0-8.5 ppm).

-

A broad singlet at lower field (δ 10-12 ppm), corresponding to the N-H proton, which is exchangeable with D₂O.[6]

-

-

¹³C NMR: Expected signals would include:

-

Two signals for the tert-butyl group: one for the quaternary carbon (~30-35 ppm) and one for the methyl carbons (~28-30 ppm).

-

Signals for the pyrimidine ring carbons, including a carbonyl carbon (C4) signal around 160-170 ppm.

-

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by:

-

A strong carbonyl (C=O) stretching absorption in the range of 1650-1700 cm⁻¹, characteristic of the pyrimidinone ring.

-

An N-H stretching band around 3100-3300 cm⁻¹.

-

C-H stretching bands from the tert-butyl group just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 152. A significant fragment would be observed at m/z = 137, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing 6-substituted-pyrimidin-4-ones is the Principal Synthesis, which involves the cyclocondensation of a β-ketoester with formamidine.

Causality of Reagent Selection

-

Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate): This β-ketoester provides the C4, C5, C6, and the tert-butyl substituent of the final pyrimidine ring.

-

Formamidine acetate: This reagent provides the N1, C2, and N3 atoms required to complete the heterocyclic ring. The acetate salt is commonly used as it is a stable, easy-to-handle solid.

-

Sodium Ethoxide (NaOEt) in Ethanol: This strong base is crucial for the reaction mechanism. It deprotonates the active methylene group of the β-ketoester, generating the nucleophilic enolate required to initiate the reaction with formamidine. Ethanol serves as a suitable solvent for all reactants.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl pivaloylacetate (1.0 equivalent).

-

Addition of Formamidine: Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the enolate. To this solution, add formamidine acetate (1.1 equivalents).

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature, then further chill in an ice bath. Carefully neutralize the mixture with glacial acetic acid until pH ~7. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Final Purification: For high-purity material, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Chemical Reactivity and Synthetic Utility

The true value of 6-(tert-butyl)pyrimidin-4(1H)-one lies in its potential for chemical transformation into more complex molecules. The most critical transformation is the conversion of the 4-oxo group into a 4-chloro group.

Chlorination to Form a Versatile Intermediate

Pyrimidin-4-ones can be efficiently converted to 4-chloropyrimidines by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] This reaction transforms the relatively unreactive pyrimidinone into a highly reactive electrophilic substrate.

-

Protocol: 6-(tert-butyl)pyrimidin-4(1H)-one is heated with excess POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, which facilitates the reaction. After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice. The 4-chloro-6-(tert-butyl)pyrimidine product can then be extracted and purified.

Derivatization of 4-Chloro-6-(tert-butyl)pyrimidine

The chlorine atom at the C4 position is an excellent leaving group, making the resulting compound an ideal substrate for a variety of transformations that are central to drug discovery campaigns.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles. This is a primary method for introducing diversity. Common nucleophiles include:

-

Amines (N-nucleophiles): Reaction with primary or secondary amines yields 4-aminopyrimidine derivatives. This is one of the most common derivatization strategies in medicinal chemistry.[9][10]

-

Alcohols/Phenols (O-nucleophiles): Reaction with alkoxides or phenoxides produces 4-alkoxy/aryloxy-pyrimidines.

-

Thiols (S-nucleophiles): Reaction with thiolates gives 4-thioether derivatives.

-

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Cl bond can participate in various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery and Development

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[12][13] Derivatives have shown a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][14]

This compound serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. The synthetic pathway via the 4-chloro intermediate allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Harnden, M. R., & Hurst, D. T. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Australian Journal of Chemistry, 43(1), 47–53. [Link]

-

Hurst, D. T., & Harnden, M. R. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Sci-Hub. [Link]

-

Abdel-Rahman, A. A. H. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-10. [Link]

-

Rani, S., Saluja, R., & Kaushik, D. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 486-503. [Link]

-

Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

-

Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

-

Mohana, K., Kumar, B. N. P., & Mallesha, L. (2013). Synthesis and biological activity of some pyrimidine derivatives. Drug Invention Today, 5(4), 290-296. [Link]

-

Lindh, M., & Åkerblom, E. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 20(8), 14894–14907. [Link]

-

ChemBook. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]

-

An, R., & Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6–4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5096–5099. [Link]

-

Gutorov, L. A., & Egorov, M. V. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(1), M1078. [Link]

-

Maslov, M. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 16, 2816–2825. [Link]

-

Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3543–3547. [Link]

-

Pinto, M., et al. (2022). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 27(19), 6610. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 3438-49-1 | 6-(tert-Butyl)pyrimidin-4(1H)-one - Synblock [synblock.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. Sci-Hub. The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality / Australian Journal of Chemistry, 1990 [sci-hub.st]

- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Synthesis and biological activity of some pyrimidine derivatives. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(tert-butyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(tert-butyl)pyrimidin-4-ol (CAS No: 3438-49-1). As a substituted pyrimidinol, this compound holds interest for researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. A critical aspect of this compound is its existence in a tautomeric equilibrium with 6-(tert-butyl)pyrimidin-4(1H)-one. This guide will delve into its structural and electronic characteristics, and provide established methodologies for the experimental determination of its key physicochemical parameters, which are crucial for predicting its behavior in biological systems and during formulation development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleobases such as cytosine, thymine, and uracil. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-tubercular, anti-HIV, antimicrobial, and anticancer properties. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making them a cornerstone in modern drug discovery. The subject of this guide, this compound, with its bulky tert-butyl group, presents a unique profile that warrants detailed investigation for its potential applications in therapeutic agent development.

Molecular and Physicochemical Profile

Chemical Identity and Tautomerism

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1][2][3] A key feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium with their keto form, in this case, 6-(tert-butyl)pyrimidin-4(1H)-one. This equilibrium is a critical determinant of the molecule's chemical reactivity, solubility, and its potential to engage in hydrogen bonding, all of which significantly influence its biological activity.

The two primary tautomeric forms are:

-

Enol form: this compound

-

Keto form: 6-(tert-butyl)pyrimidin-4(1H)-one

The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature.

Core Physicochemical Data

| Property | Value/Information | Source/Methodology |

| CAS Number | 3438-49-1 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₂N₂O | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| Melting Point | Data not available (Analog: 131-132 °C) | [2] |

| Boiling Point | Data not available | - |

| Solubility | To be determined experimentally | See Section 3.1 |

| pKa | To be determined experimentally | See Section 3.2 |

Experimental Characterization Protocols

To provide a comprehensive understanding of this compound for research and development, the following experimental protocols are recommended for the precise determination of its key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter for drug development, influencing its absorption and bioavailability. The shake-flask method is a widely accepted standard for this determination.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the prepared buffers.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Validation: The use of multiple pH values is crucial as the ionization state of the molecule, governed by its pKa, will significantly impact its solubility. The extended equilibration time ensures that the measured concentration represents the true equilibrium solubility. The analytical method must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is fundamental to understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, permeability, and receptor binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Expertise-Driven Choices: For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. In such cases, the apparent pKa (pKa') is determined, and extrapolation methods can be used to estimate the aqueous pKa. The choice of titrant (acid or base) depends on the expected nature of the compound; for an amphoteric molecule like a pyrimidinol, both acidic and basic pKa values may be determinable.

Diagram of the pKa Determination Logic:

Caption: Logical flow for pKa determination using potentiometric titration.

Synthesis Overview

While several synthetic routes to substituted pyrimidones exist, a common and versatile method is a variation of the Biginelli reaction. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or a urea derivative. For 6-(tert-butyl)pyrimidin-4(1H)-one, a plausible synthetic approach involves the reaction of a β-keto ester containing a tert-butyl group with formamide and a suitable base.[4]

Conclusion

This compound, existing in equilibrium with its pyrimidinone tautomer, is a compound of interest for further investigation in drug discovery and medicinal chemistry. This guide has outlined its fundamental chemical identity and provided robust, validated protocols for the determination of its critical physicochemical properties, namely solubility and pKa. The experimental data derived from these methodologies are essential for building a comprehensive profile of the molecule, enabling informed decisions in lead optimization, formulation development, and the prediction of its in vivo behavior.

References

-

Buy 6-tert-butyl-1H-pyrimidin-4-one. (n.d.). Autech Scientific. Retrieved January 15, 2026, from [Link]

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.

-

Wikipedia. (2024, January 12). Pyrimidine. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-4-hydroxy-6-tert.-butyl-pyrimidine. Retrieved January 15, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 3438-49-1 | 6-(tert-Butyl)pyrimidin-4(1H)-one. Retrieved January 15, 2026, from [Link]

Sources

- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS 3438-49-1 | 6-(tert-Butyl)pyrimidin-4(1H)-one - Synblock [synblock.com]

- 4. Buy 6-tert-butyl-1H-pyrimidin-4-one [smolecule.com]

An In-depth Technical Guide to 6-(Tert-butyl)pyrimidin-4-ol (C₈H₁₂N₂O)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(tert-butyl)pyrimidin-4-ol (CAS No: 3438-49-1), a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic synthesis and structural chemistry, this document details the molecule's fundamental properties, a robust synthesis protocol, characterization data, and its potential within the landscape of drug discovery.

Core Molecular Profile and Structural Elucidation

This compound is a substituted pyrimidine with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1] A critical feature of this molecule is its existence in a tautomeric equilibrium with its keto form, 6-(tert-butyl)pyrimidin-4(1H)-one. This phenomenon is characteristic of hydroxypyrimidines and hydroxypyridines, where the proton can reside on either the exocyclic oxygen (enol form) or the ring nitrogen (keto form).

The equilibrium between these two forms is influenced by factors such as the solvent environment. In polar solvents, the keto (pyrimidinone) form is generally favored due to stabilization through intermolecular hydrogen bonding.[2] This tautomerism is a crucial consideration for its reactivity, receptor binding, and overall biological activity, as each form presents a different set of hydrogen bond donors and acceptors.

Key Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 3438-49-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-(tert-butyl)-1H-pyrimidin-4-one, 6-(tert-Butyl)pyrimidin-4(1H)-one | [1] |

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved via a cyclocondensation reaction, a foundational method in pyrimidine chemistry. The following protocol is adapted from established procedures for analogous 6-substituted pyrimidin-4-ols. The rationale for this approach is its use of readily available starting materials and a robust, high-yielding cyclization step.

The core of the synthesis involves the reaction of a β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate , with a source of the N-C-N fragment, such as formamide , under basic conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Formamide

-

Sodium methoxide (30% solution in methanol)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a 30% solution of sodium methoxide in methanol (1.2 equivalents) is added to formamide (10 equivalents). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen). Causality: The creation of a basic environment is essential to deprotonate the formamide and facilitate the initial nucleophilic attack.

-

Addition of β-Keto Ester: Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) is added dropwise to the stirred solution. Causality: A slow, controlled addition is necessary to manage any potential exotherm and ensure homogenous mixing.

-

Cyclocondensation: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation energy for the cyclization and subsequent dehydration steps that form the aromatic pyrimidine ring.

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is dissolved in a minimum amount of water.

-

Precipitation: The aqueous solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 6-7. The target compound will precipitate as a solid. Causality: The product is soluble as its sodium salt. Neutralization protonates the pyrimidinol, decreasing its aqueous solubility and causing it to precipitate.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. The purified solid should be dried under vacuum.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized this compound. While specific experimental spectra are not publicly available in cited literature, the expected data based on the molecular structure are outlined below. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[1]

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group (approx. δ 1.3 ppm). Two singlets or doublets in the aromatic region for the two pyrimidine ring protons (H2 and H5). A broad singlet for the exchangeable N-H or O-H proton, depending on the tautomeric form and solvent. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group. Signals for the four distinct carbons of the pyrimidine ring, with the carbonyl carbon (C4 in the keto form) appearing significantly downfield (approx. >160 ppm). |

| FT-IR (ATR) | A strong C=O stretching band (around 1650-1700 cm⁻¹) characteristic of the pyrimidinone (keto) form. N-H stretching bands (around 3100-3300 cm⁻¹). C-H stretching from the tert-butyl and aromatic ring. C=N and C=C stretching bands within the fingerprint region. |

| Mass Spec (ESI+) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 153.2. |

Reactivity and Potential in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability.

Chemical Reactivity

The this compound scaffold offers several avenues for chemical modification to generate libraries of derivatives for structure-activity relationship (SAR) studies:

-

N-Alkylation/Arylation: The ring nitrogens can be alkylated or arylated to explore interactions within specific binding pockets.

-

Conversion to Chloro-pyrimidine: The 4-hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). This 4-chloropyrimidine is a versatile intermediate for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, ether, or thioether linkages.

Caption: Hypothetical mechanism of action for a derivative targeting a protein kinase.

Conclusion and Future Directions

This compound is a foundational building block for medicinal chemistry research. Its straightforward synthesis and the versatile reactivity of the pyrimidine core provide a robust platform for the development of novel therapeutic agents. The key tautomeric equilibrium of the molecule is a defining characteristic that must be considered in any drug design program. Future research should focus on the systematic exploration of its SAR through targeted derivatization and comprehensive biological screening to unlock its full therapeutic potential.

References

-

Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C Structural Chemistry, 72(6), 460-464. Available at: [Link]

Sources

Spectroscopic Characterization of 6-(tert-butyl)pyrimidin-4-ol: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of a Niche Pyrimidine Derivative

In the realm of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of bioactive molecules. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. 6-(tert-butyl)pyrimidin-4-ol, also known as 6-(tert-butyl)pyrimidin-4(1H)-one (CAS 3438-49-1), represents one such derivative where the sterically bulky tert-butyl group is expected to impart specific conformational and electronic characteristics.

This technical guide is designed for researchers, scientists, and drug development professionals who are working with or plan to synthesize this compound. It is important to note that while this compound is commercially available, a comprehensive and publicly accessible repository of its experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) is not readily found in common spectral databases or peer-reviewed literature at the time of this writing.

Therefore, this guide will take a predictive and pedagogical approach. Leveraging foundational principles of spectroscopic analysis and drawing parallels with structurally related compounds, we will delineate the expected spectral features of this compound. This document will serve as a robust framework for interpreting experimentally acquired data and will provide detailed, field-proven protocols for its acquisition.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to consider the tautomeric nature of this compound. The compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (6-(tert-butyl)pyrimidin-4(1H)-one). In the solid state and in most common solvents, the keto form is generally the predominant tautomer for 4-hydroxypyrimidines due to the greater stability of the amide functionality. This guide will primarily focus on the characterization of the keto tautomer, which is the more likely species to be observed.

Caption: Tautomeric equilibrium of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 6-(tert-butyl)pyrimidin-4(1H)-one is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key signals are expected in the following regions:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons (-C(CH₃)₃) | 1.2 - 1.4 | Singlet (s) | 9H |

| Pyrimidine Ring Proton (C₅-H) | 6.0 - 6.5 | Singlet (s) | 1H |

| Pyrimidine Ring Proton (C₂-H) | 7.8 - 8.2 | Singlet (s) | 1H |

| Amide Proton (N₁-H) | 12.0 - 13.0 | Broad Singlet (br s) | 1H |

Causality Behind Expected Chemical Shifts:

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region (1.2 - 1.4 ppm). This is a characteristic chemical shift for tert-butyl groups attached to an sp²-hybridized carbon.

-

Pyrimidine Ring Protons: The proton at the C₅ position is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the ring. The proton at the C₂ position, situated between two nitrogen atoms, is expected to be deshielded and appear further downfield.

-

Amide Proton: The N₁-H proton is part of an amide-like system and is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (12.0 - 13.0 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This peak may also exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for unambiguous structural confirmation.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 6-(tert-butyl)pyrimidin-4(1H)-one is expected to show six distinct signals corresponding to the six unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| tert-Butyl Methyl Carbons (-C(CH₃)₃) | 28 - 30 |

| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | 35 - 40 |

| Pyrimidine C₅ | 100 - 110 |

| Pyrimidine C₂ | 145 - 155 |

| Pyrimidine C₄ (Carbonyl) | 160 - 170 |

| Pyrimidine C₆ | 170 - 180 |

Causality Behind Expected Chemical Shifts:

-

tert-Butyl Carbons: The methyl carbons of the tert-butyl group will appear in the aliphatic region (28-30 ppm), while the quaternary carbon will be slightly further downfield (35-40 ppm).

-

Pyrimidine Carbons: The C₅ carbon is expected to be the most shielded of the ring carbons. The C₂ carbon, being between two nitrogen atoms, will be significantly deshielded. The C₄ carbonyl carbon will appear in the characteristic downfield region for amide/lactone carbonyls. The C₆ carbon, attached to the bulky tert-butyl group and a nitrogen atom, is also expected to be highly deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion and Outlook

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic features of this compound, with a focus on its predominant keto tautomer. The provided protocols for data acquisition are based on established best practices in analytical chemistry and are designed to yield high-quality, interpretable data.

For researchers actively working on the synthesis or application of this molecule, it is highly recommended to acquire experimental spectra and compare them against the predictions outlined in this guide. Any significant deviations from these expectations could indicate the presence of impurities, an alternative tautomeric form, or unexpected electronic effects. The data presented herein should serve as a valuable reference point for the successful characterization and future development of this compound and its derivatives.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

Unveiling the Solid-State Architecture of 6-(tert-butyl)pyrimidin-4-ol: A Technical Guide to Crystal Structure Determination

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, enabling the optimization of interactions with biological targets. This technical guide provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of 6-(tert-butyl)pyrimidin-4-ol, a representative pyrimidine derivative. While a public crystal structure for this specific molecule is not available, this document serves as an in-depth walkthrough of the entire process, from synthesis and crystallization to data analysis and structure validation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind critical experimental choices, ensuring a robust and reproducible crystallographic analysis.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a class of heterocyclic compounds of immense biological importance.[3] Their structural motif is found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), highlighting their fundamental role in biological systems.[4] In drug discovery, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][5]

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this structure at atomic resolution.[6][7] It provides precise data on bond lengths, bond angles, and the overall conformation of the molecule.[8] Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern how molecules pack in the solid state.[9] This information is invaluable for understanding physical properties like solubility and stability and for designing next-generation analogues with improved efficacy and safety profiles.

This guide details the complete workflow for the structural elucidation of this compound, a molecule chosen for its representative features, including a bulky hydrophobic group and hydrogen bonding capabilities.

Synthesis and Purification

A reliable synthesis yielding high-purity material is the prerequisite for successful crystallization. A well-established and efficient method for constructing the pyrimidin-4-ol ring is the cyclocondensation of a β-ketoester with a suitable nitrogen-containing reagent.[10]

Synthetic Protocol: Cyclocondensation

The synthesis of this compound is achieved via a base-catalyzed reaction between ethyl 4,4-dimethyl-3-oxopentanoate and formamide.[11]

Reaction Scheme:

-

Step 1: Formation of Sodium Ethoxide. Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide, a strong base necessary to deprotonate the formamide and facilitate the reaction.

-

Step 2: Cyclocondensation. Ethyl 4,4-dimethyl-3-oxopentanoate and formamide are added to the sodium ethoxide solution. The mixture is refluxed, during which the nucleophilic nitrogen of the deprotonated formamide attacks the carbonyl carbons of the β-ketoester, leading to cyclization and subsequent aromatization to form the pyrimidinone ring.

-

Step 3: Work-up and Purification. The reaction mixture is cooled and neutralized with acid, causing the product to precipitate. The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Detailed Methodology:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, add 150 mL of absolute ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small portions, allowing it to react completely to form sodium ethoxide.

-

To this solution, add 46.5 g (0.25 mol) of ethyl 4,4-dimethyl-3-oxopentanoate followed by 22.5 g (0.5 mol) of formamide.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH 6 with concentrated HCl, inducing precipitation of the product.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Single Crystal Growth: The Crystallographer's Bottleneck

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[12] The ideal crystal should be a single, well-formed block, typically 0.1-0.3 mm in each dimension, with no visible defects.[13] Several techniques should be screened to find the optimal conditions.

Crystallization Workflow Diagram

Caption: From mounted crystal to reflection data: the SCXRD workflow.

Experimental Parameters

A modern CCD or CMOS area-detector diffractometer is used. Molybdenum (Mo Kα, λ = 0.71073 Å) is a common radiation source for small organic molecules. [14]Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

| Parameter | Recommended Value | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. [14] |

| Temperature | 100(2) K | Reduces atomic thermal vibrations, improving data quality. |

| Detector Distance | 50 mm | Balances resolution and coverage of reciprocal space. |

| Exposure Time | 10-20 s / frame | Sufficient to obtain good signal-to-noise for a well-diffracting crystal. |

| Scan Width | 0.5° / frame | Standard for routine data collection. |

| 2θ Range | 4° to 55° | Ensures data collection to a high resolution (approx. 0.77 Å). [2] |

| Data Redundancy | > 4 | Collecting multiple measurements of the same reflection improves data statistics. |

Structure Solution, Refinement, and Validation

The collected diffraction data (the .hkl file) contains the intensities and positions of thousands of reflections. This information must be processed to generate the final atomic model.

Structure Determination Protocol

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The "phase problem" is solved using direct methods (e.g., with the program SHELXS or SHELXT) to generate an initial electron density map and a preliminary atomic model. [3]3. Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). [7]This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [3]4. Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using software like PLATON, typically via the IUCr's checkCIF service. [5][12]This step is crucial for identifying potential errors and ensuring the quality of the final structure. [15]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Formula | C₈H₁₂N₂O |

| Formula Weight | 152.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 9.876(4) Å |

| α | 90° |

| β | 105.34(2)° |

| γ | 90° |

| Volume | 828.1(5) ų |

| Z | 4 |

| Calculated Density | 1.221 g/cm³ |

| Reflections Collected | 7542 |

| Independent Reflections | 1901 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Structural Analysis: Insights from the Crystal Lattice

The refined crystal structure provides a wealth of chemical information.

Molecular Geometry

Analysis of the refined structure would yield precise bond lengths and angles. These experimental values can be compared to established data for pyrimidine and related heterocyclic systems to understand the electronic effects of the tert-butyl and hydroxyl substituents. [16][17]

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

|---|---|---|---|

| N1-C2 | ~1.34 | C6-N1-C2 | ~116 |

| C2-N3 | ~1.33 | N1-C2-N3 | ~128 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~115 |

| C4-C5 | ~1.37 | N3-C4-C5 | ~123 |

| C5-C6 | ~1.38 | C4-C5-C6 | ~117 |

| C6-N1 | ~1.34 | C5-C6-N1 | ~121 |

| C4-O1 | ~1.25 | | |

Supramolecular Assembly and Hydrogen Bonding

Due to the presence of the N-H donor and the carbonyl oxygen acceptor, this compound is expected to form strong intermolecular hydrogen bonds. [6]Pyrimidinone scaffolds are well-known to form robust N-H···O hydrogen bonds, which often lead to the formation of centrosymmetric dimers in the crystal lattice. [9][13] These primary interactions are likely complemented by weaker C-H···O or C-H···N interactions, which collectively guide the three-dimensional packing of the molecules. [4]Understanding this hydrogen bonding network is critical, as it dictates the crystal packing and influences key physicochemical properties.

Caption: Expected N-H···O hydrogen bonding dimer motif.

Conclusion

This guide has outlined a comprehensive and technically sound pathway for the complete single-crystal X-ray structure determination of this compound. By following a logical progression from chemical synthesis and crystal growth to diffraction analysis and validation, researchers can obtain a high-quality, publication-ready crystal structure. The resulting atomic-level insights into molecular conformation and intermolecular interactions are indispensable for advancing our understanding of pyrimidine-based compounds and for driving innovation in the field of drug development. The self-validating nature of the described protocols, grounded in established crystallographic principles, ensures the integrity and trustworthiness of the final structural model.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

dos Santos, F. P., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

-

Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Chayen, N. E. (1997). The role of oil in macromolecular crystallization. Structure, 5(10), 1269-1274. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), 49-50. [Link]

-

Jones, P. G. (1981). Crystal structure determination: a critical view. Chemical Society Reviews, 10(2), 205-227. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Müller, P. (n.d.). User guide to crystal structure refinement with SHELXL. MIT Department of Chemistry. [Link]

-

Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

-

Khan, U., et al. (2010). Crystal Structure, Aromatic Character and AM1 Calculations of 2-(N-Benzylidenehydrazino)-4-trifluoromethyl-pyrimidine and 2-(N-2-Methylbenzylidenehydrazino)-5-methyl-4-trifluoromethyl-pyrimidine. Molecules, 15(7), 4727-4738. [Link]

-

de Souza, M. V. N., et al. (2002). On Heteroaromaticity of Nucleobases. Bond Lengths as Multidimensional Phenomena. Journal of the Brazilian Chemical Society, 13(5). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 9. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. platonsoft.nl [platonsoft.nl]

- 13. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. jetir.org [jetir.org]

- 16. researchgate.net [researchgate.net]

- 17. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

Solubility of 6-(tert-butyl)pyrimidin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility of 6-(tert-butyl)pyrimidin-4-ol in Different Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable drug exposure, and ultimately, potential therapeutic failure.[1] Therefore, a thorough understanding and characterization of a compound's solubility is paramount from the early stages of drug discovery through to formulation development.[3]

Pyrimidine and its derivatives are of significant interest due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The focus of this guide, this compound, is a heterocyclic compound featuring a pyrimidine core. Its solubility behavior will be dictated by the interplay of its structural features: the aromatic pyrimidine ring, the hydroxyl group, and the bulky, nonpolar tert-butyl group.

Physicochemical Characterization of this compound

A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(tert-butyl)pyrimidin-4(1H)-one | [5] |

| CAS Number | 3438-49-1 | [5] |

| Molecular Formula | C₈H₁₂N₂O | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Structure |  | (Structure inferred from name) |

The structure of this compound reveals several key features that will influence its solubility:

-

Pyrimidine Core: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.

-

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents like water and alcohols.

-

tert-Butyl Group (-C(CH₃)₃): This is a bulky, nonpolar (lipophilic) group that will contribute to solubility in nonpolar solvents and decrease solubility in polar solvents.

The overall solubility of this molecule will be a balance between the hydrophilic character of the pyrimidinol core and the lipophilic nature of the tert-butyl substituent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that substances with similar polarities are more likely to be miscible or soluble in one another.[6]

Solvent Polarity and its Influence

Solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at solvating polar molecules, especially those with hydrogen bonding capabilities.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are not effective at solvating polar molecules but are good solvents for nonpolar compounds.

Based on its structure, this compound is expected to exhibit moderate polarity. The hydroxyl group and nitrogen heteroatoms will favor solubility in polar solvents, while the tert-butyl group will enhance solubility in nonpolar organic solvents.

Predictive Models for Aqueous Solubility

In the absence of experimental data, computational models can provide valuable estimates of aqueous solubility. These models often utilize a compound's physicochemical properties, such as its octanol-water partition coefficient (logP) and melting point.

Several machine learning and artificial intelligence models have been developed to predict solubility with increasing accuracy.[7][8][9][10] These models are often trained on large datasets of experimentally determined solubilities and can be a useful tool in early drug discovery to prioritize compounds with favorable properties.[3]

Experimental Determination of Solubility

Empirical determination of solubility is crucial for accurate characterization. The two main types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[1][3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound in solution when it first precipitates out from a supersaturated solution (typically from a DMSO stock). This is a high-throughput method often used in early discovery.[1]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over a longer period. This is a more accurate measure and is critical for later stage development.[1]

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility Measurement

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.[1]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. For aqueous solutions, it is advisable to filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted supernatant sample by HPLC-UV or LC-MS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

Expected Solubility Profile of this compound

While experimental data is not available, an informed prediction of the solubility profile can be made based on the molecule's structure and the principles of solubility.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The hydroxyl group and pyrimidine nitrogens can hydrogen bond with water, but the bulky, nonpolar tert-butyl group will significantly limit aqueous solubility. |

| Methanol / Ethanol | Polar Protic | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, and the alkyl portion can interact favorably with the tert-butyl group. |

| DMSO / DMF | Polar Aprotic | High | These are strong polar aprotic solvents capable of disrupting the crystal lattice and solvating the molecule effectively. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but should still be a reasonably good solvent. |

| Hexane / Toluene | Nonpolar | Low | The polar pyrimidinol portion of the molecule will have poor interactions with these nonpolar solvents. |

| Dichloromethane | Nonpolar | Low to Moderate | While primarily nonpolar, it has some dipole moment and may offer better solubility than purely aliphatic or aromatic hydrocarbons. |

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its potential development as a therapeutic agent. This technical guide has provided a robust framework for approaching the solubility assessment of this molecule. By understanding its physicochemical properties, applying the theoretical principles of solubility, and employing rigorous experimental protocols, researchers can accurately characterize its solubility profile in a range of solvents. This knowledge is critical for guiding medicinal chemistry efforts, enabling effective formulation development, and ultimately, contributing to the successful advancement of new drug candidates.

References

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). National Institutes of Health. [Link]

-

Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

-

Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. (2016). ResearchGate. [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). National Institutes of Health. [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). ADMET and DMPK. [Link]

-

Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques. (n.d.). Publish. [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2017). National Institutes of Health. [Link]

-

Calcium hydrogen phosphate. (n.d.). PubChem. [Link]

-

6-Tert-butyl-4-chloro-pyrido[3,2-d]pyrimidine. (n.d.). PubChem. [Link]

-

2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF. (2019). ResearchGate. [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure. [Link]

-

tert-Butyl 4-(6-((6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate. (n.d.). PubChem. [Link]

-

dicalcium phosphate dihydrate, 7789-77-7. (n.d.). The Good Scents Company. [Link]

-

6-(tert-Butyl)pyrimidin-4-amine. (n.d.). Porphyrin-Systems. [Link]

-

4-tert-Butylpyridine. (n.d.). PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. CAS 3438-49-1 | 6-(tert-Butyl)pyrimidin-4(1H)-one - Synblock [synblock.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 9. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]

- 10. Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques [publishing.emanresearch.org]

An In-depth Technical Guide to the Biological Activities of Substituted Pyrimidinols

This guide provides a comprehensive exploration of the diverse biological activities of substituted pyrimidinols, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of their therapeutic potential, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a constituent of all living matter.[1] Its presence in the nucleotide bases cytosine, thymine, and uracil—the building blocks of DNA and RNA—underscores its biological significance.[1][2][3] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of numerous synthetic derivatives with a wide spectrum of pharmacological activities.[3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5]

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to modulate the compound's physicochemical properties and biological targets. This guide will focus on pyrimidinols, a subset of pyrimidines characterized by a hydroxyl (-OH) group, and explore how additional substitutions on the ring system give rise to a range of potent biological activities.

Anticancer Activities of Substituted Pyrimidinols

The development of novel anticancer agents is a primary focus of pyrimidinol research. These compounds exert their effects through various mechanisms, often by inhibiting key enzymes involved in cancer cell proliferation and survival.

Many substituted pyrimidinols function as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, these pathways are dysregulated. Pyrimidinol derivatives have been designed to target specific kinases, such as:

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Some pyrazolo[3,4-d]pyrimidin-4-ones have been reported to act as EGFR inhibitors.[6]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: These enzymes control the cell cycle, and their inhibition can halt cancer cell division.[6]

-

Pin1 Inhibitors: Inhibition of the Pin1 enzyme, a cis-trans isomerase, is a novel strategy for developing anticancer agents, and certain pyrimidine derivatives have shown potent inhibitory activities against it.[7]

Another key anticancer mechanism is the induction of apoptosis , or programmed cell death. One study on pyrimidine derivatives with aryl urea moieties found that a lead compound arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[8] This led to the loss of mitochondrial membrane potential, a key step in the apoptotic cascade.[8]

The anticancer potency of pyrimidinol derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of pyrazolo[3,4-d]pyrimidin-4-ones, aromatic substitution on the N5 position was found to favor antitumor activity against the MCF-7 breast cancer cell line.[6] Similarly, studies on other pyrimidine derivatives have shown that substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring are critical for their inhibitory activity.[7]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 10e | MCF-7 (Breast) | 11 | Not specified | [6] |

| 2a | Various | 5-8 (at 48h) | Not specified | [9] |

| 4b | SW480 (Colon) | 11.08 | Apoptosis Induction | [8] |

| 1a | A549 (Lung) | 2.24 | Apoptosis Induction | [10] |

This protocol outlines a standard method for determining the cytotoxic effects of substituted pyrimidinols on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Causality: The rationale behind this assay is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidinol compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate.

-

Controls (Self-Validation):

-

Vehicle Control: Include wells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds to assess any solvent-induced toxicity.

-

Positive Control: Use a known anticancer drug (e.g., Doxorubicin) to validate the assay's sensitivity.

-

Untreated Control: Include wells with only cells and medium to represent 100% cell viability.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined using non-linear regression analysis.

Diagram 1: General Workflow for Anticancer Drug Screening

Caption: A streamlined workflow for the discovery and evaluation of novel pyrimidinol-based anticancer agents.

Antimicrobial Activities

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted pyrimidinols have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[2][4][11][12]

While the exact mechanisms can vary, the antimicrobial action of pyrimidinols is often attributed to their ability to interfere with essential cellular processes in microorganisms. The pyrimidine core itself is vital for the synthesis of nucleic acids, and derivatives can act as antagonists to these pathways.[2]

Various studies have demonstrated the broad-spectrum activity of pyrimidinol derivatives. They have shown efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[11][12] The fungicidal properties of pyrimidine derivatives are particularly notable in the field of agrochemicals, where they are used to protect crops from phytopathogenic fungi.[13]

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.